molecular formula C19H30O2 B13864974 (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B13864974
M. Wt: 290.4 g/mol
InChI Key: NLOZVXGMIXPBOU-IGYHUTEBSA-N
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Description

(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups or conversion to ketones.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic aromatic hydrocarbons and their behavior in various chemical environments.

Biology

In biology, this compound is investigated for its potential role in biological systems, including its interaction with enzymes and receptors. Its structural similarity to certain natural products makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its biological activity suggests it may have uses in drug development, particularly in targeting specific molecular pathways.

Industry

In industry, this compound is used in the synthesis of various materials and chemicals. Its unique structure and reactivity make it a valuable intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:

  • (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
  • (3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol acetate

Uniqueness

What sets this compound apart is its specific arrangement of hydroxyl groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

NLOZVXGMIXPBOU-IGYHUTEBSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CC[C@]2(C)O)O

Canonical SMILES

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C)O)O

Origin of Product

United States

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